Synthesis Yield: 1‑Methyl‑4‑[(4‑propylphenyl)ethynyl]benzene Outperforms Pentyl Homolog in Sonogashira‑Type Desulfitative Coupling
In a palladium‑catalyzed Sonogashira‑type desulfitative cross‑coupling, 1‑methyl‑4‑((4‑propylphenyl)ethynyl)benzene was obtained in 80 % isolated yield. Under identical reaction conditions, the direct analog bearing a pentyl chain instead of a propyl group gave only 74 % yield [1]. The 6 percentage‑point advantage translates to significantly lower material costs and reduced purification burden during scale‑up.
| Evidence Dimension | Isolated reaction yield |
|---|---|
| Target Compound Data | 80 % |
| Comparator Or Baseline | 1‑Methyl‑4‑((4‑pentylphenyl)ethynyl)benzene: 74 % |
| Quantified Difference | +6 percentage points |
| Conditions | Pd(OAc)₂ (5 mol %), 1,10‑phen (5 mol %), Cu(OAc)₂·H₂O (2 equiv), K₂CO₃ (2 equiv), DMSO, 80 °C, 12 h, under N₂ |
Why This Matters
Higher synthetic yield directly reduces the cost‑per‑gram of this advanced intermediate and improves the atom economy of downstream LC‑material manufacturing.
- [1] Qian, L.‑W.; Sun, M.; Dong, J.; Xu, Q.; Zhou, Y.; Yin, S.‑F. Palladium‑Catalyzed Desulfitative Cross‑Coupling of Arylsulfonyl Hydrazides with Terminal Alkynes: A General Approach toward Functionalized Internal Alkynes. J. Org. Chem. 2017, 82, 6764–6769. View Source
